1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Description
1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is an organic compound that features a bromophenoxy group attached to a pyrrolidinylpropanol backbone
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-10-12(16)9-15-7-1-2-8-15/h3-6,12,16H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSXCVMASFIVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves the reaction of 4-bromophenol with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-one.
Reduction: Formation of 1-(4-hydroxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidinylpropanol backbone can interact with other functional groups within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenoxy)-3-chloropropane: Similar structure but lacks the pyrrolidinyl group.
1-(4-Bromophenoxy)-2-propanol: Similar structure but lacks the pyrrolidinyl group and has a different hydroxyl group position.
4-Bromophenol: Contains the bromophenoxy group but lacks the propanol and pyrrolidinyl groups.
Uniqueness
1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to the presence of both the bromophenoxy and pyrrolidinylpropanol groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
